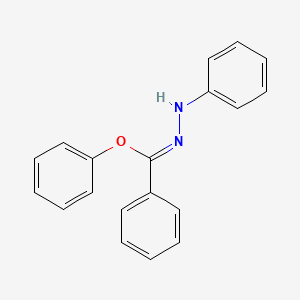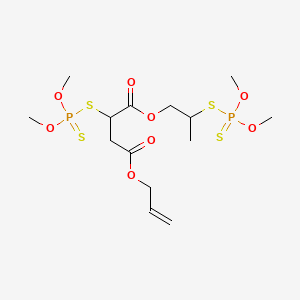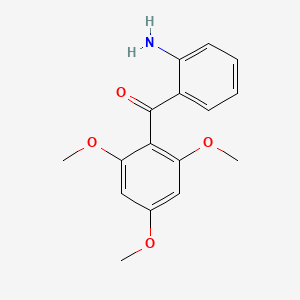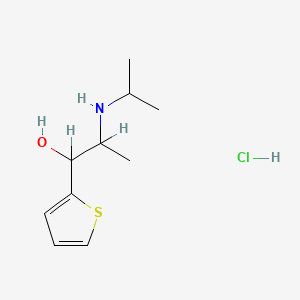
alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an isopropylamino group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophenes.
Applications De Recherche Scientifique
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylamino group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist with similar structural features.
Epinephrine: Another beta-adrenergic agonist with a different substitution pattern on the aromatic ring.
Norepinephrine: A neurotransmitter with structural similarities but distinct pharmacological properties.
Uniqueness
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to other beta-adrenergic agonists. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
31634-24-9 |
|---|---|
Formule moléculaire |
C10H18ClNOS |
Poids moléculaire |
235.77 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-7(2)11-8(3)10(12)9-5-4-6-13-9;/h4-8,10-12H,1-3H3;1H |
Clé InChI |
YKJYVGZCMTZTLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C(C1=CC=CS1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


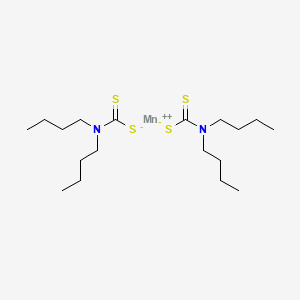

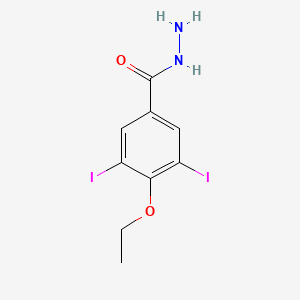
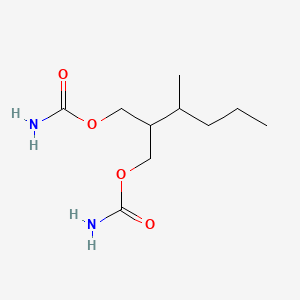
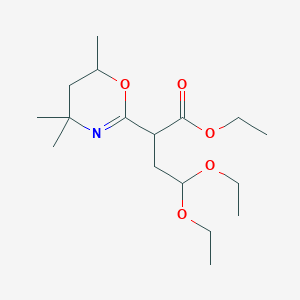
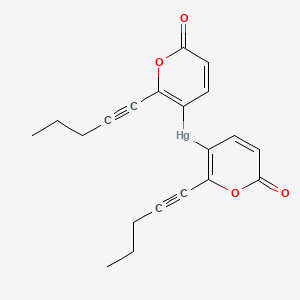
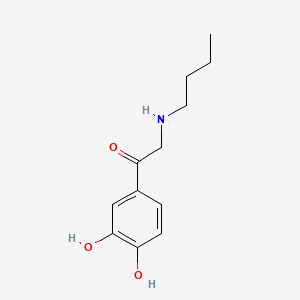
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)

